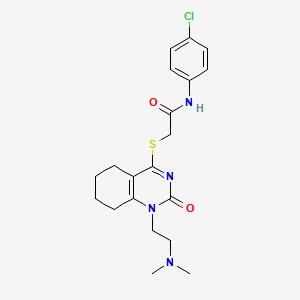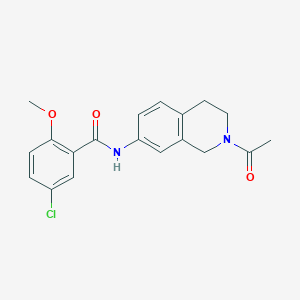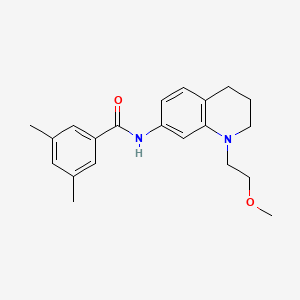
(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate chemical reactions. One notable method for its preparation is described by Liu et al . In this process:
Molecular Structure Analysis
The compound’s molecular formula suggests a benzofuran core with appended functional groups. The presence of a dimethylcarbamate moiety indicates potential biological activity. Detailed X-ray single crystal diffraction studies reveal the precise arrangement of atoms in the crystal lattice .
Applications De Recherche Scientifique
Polymeric and Solid Lipid Nanoparticles for Drug Delivery
Polymeric and solid lipid nanoparticles, including those incorporating carbendazim and tebuconazole (compounds with carbamate functionalities similar to the query compound), have been developed for sustained release in agricultural applications. These nanoparticles offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency of active compounds, suggesting potential for the design of delivery systems in pharmaceuticals and agriculture (E. Campos et al., 2015).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds, such as benzofuran and benzimidazole derivatives, highlights the importance of these structures in developing new materials and pharmaceuticals. For instance, the synthesis of novel ceria nanoparticles from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the utility of benzofuran derivatives in materials science for creating nanomaterials with potential applications in catalysis and environmental remediation (C. Veranitisagul et al., 2011).
Corrosion Inhibition
The development of corrosion inhibitors based on indanone derivatives for protection of metals in acidic environments showcases the application of carbamate and benzofuran-like structures in industrial chemistry. These compounds effectively inhibit corrosion, suggesting that similar structures could be explored for protective coatings or additives in materials prone to corrosion (A. Saady et al., 2018).
Pharmaceutical Applications
The exploration of compounds for pharmaceutical applications, including those with benzofuran cores and carbamate functionalities, is a critical area of research. For example, studies on benzofurans and flavonoids from Morus mesozygia with hepatoprotective and antioxidant activities indicate the potential of similar structures in developing new therapeutic agents (G. W. Kapche et al., 2011).
Analytical Toxicology
The analytical characterization and toxicology of novel psychoactive substances, including benzyl derivatives of phenethylamine drugs, underscore the importance of structural analysis and toxicological assessment in the development of safe pharmaceuticals. These studies provide a framework for evaluating the safety and efficacy of new compounds before clinical application (D. Zuba & Karolina Sekuła, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, have shown prominent activity against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been used in anticancer therapy . These compounds often work by interacting with specific cellular targets, leading to changes in cell function and potentially cell death .
Biochemical Pathways
Compounds with the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors .
Pharmacokinetics
The structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have shown prominent activity against cancer cell lines , indicating potential cytotoxic effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the cellular environment and the presence of other molecules .
Propriétés
IUPAC Name |
[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-12-15(30-22(25)23(2)3)8-7-14-19(24)16(29-20(12)14)9-13-10-17(26-4)21(28-6)18(11-13)27-5/h7-11H,1-6H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPUMKCKDDYRP-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)

![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)
![8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2921208.png)

![7-[(4-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921211.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2921212.png)
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B2921218.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921220.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)